

Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis

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Compound of Interest

Compound Name: *Triethylmethylammonium methyl carbonate*

Cat. No.: *B050297*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the use of **triethylmethylammonium methyl carbonate**, a quaternary ammonium ionic liquid, in organic synthesis. It is presented as an environmentally benign methylating agent and a potential metal-free catalyst for transesterification reactions, offering a safer alternative to traditional hazardous reagents such as dimethyl sulfate and methyl halides. The protocols provided are based on established procedures for structurally analogous compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

Triethylmethylammonium methyl carbonate ([N1,2,2,2][MeOCO2]) is a quaternary ammonium salt that exists as an ionic liquid. These compounds have gained significant attention as green reagents and catalysts in organic synthesis due to their low volatility, high thermal stability, and tunable solvency.^[1] **Triethylmethylammonium methyl carbonate** is particularly notable for its potential as a non-toxic methylating agent and as a catalyst in various chemical transformations. Its synthesis from readily available starting materials, such as triethylamine and dimethyl carbonate (DMC), further enhances its appeal as a sustainable chemical reagent.^[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **triethylmethylammonium methyl carbonate** is provided in Table 1. Safety information is based on data for the analogous compound, triethylmethylammonium chloride, and should be handled with appropriate laboratory precautions.

Table 1: Physicochemical Properties of **Triethylmethylammonium Methyl Carbonate**

Property	Value	Reference
CAS Number	113840-08-7	[2]
Molecular Formula	C9H21NO3	[2]
Molecular Weight	191.27 g/mol	[2]
Appearance	Typically supplied as a solution	[1]
IUPAC Name	triethyl(methyl)azanum; methyl carbonate	[2]

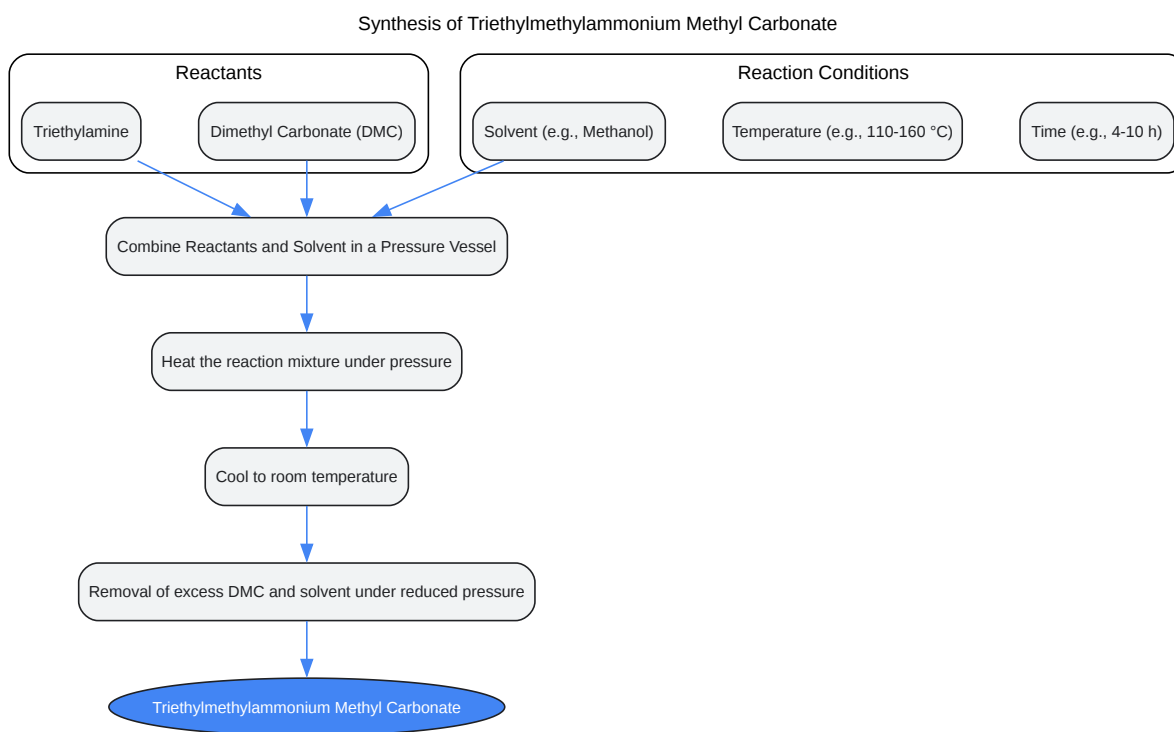
Safety Precautions:

- Hazard Statements: Based on analogous compounds, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times when handling this compound. Work in a well-ventilated fume hood.

Synthesis of Triethylmethylammonium Methyl Carbonate

This protocol describes the synthesis of **triethylmethylammonium methyl carbonate** from triethylamine and dimethyl carbonate (DMC). The reaction involves the quaternization of the tertiary amine with DMC.

Experimental Workflow for Synthesis:



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Caption: Workflow for the synthesis of **triethylmethylammonium methyl carbonate**.

Protocol:

- Materials:
 - Triethylamine
 - Dimethyl carbonate (DMC)
 - Methanol (optional, as solvent)
 - High-pressure reaction vessel
- Procedure:
 - In a high-pressure reaction vessel, combine triethylamine and dimethyl carbonate. A molar ratio of 1:2 to 1:5 (triethylamine:DMC) is recommended.^[5] Methanol can be used as a solvent.
 - Seal the vessel and heat the reaction mixture to a temperature between 110 °C and 160 °C. The reaction time will vary depending on the temperature, typically ranging from 4 to 10 hours.^[5]
 - Monitor the reaction progress by techniques such as NMR or HPLC.
 - After completion, cool the reaction vessel to room temperature.
 - Remove the excess dimethyl carbonate and methanol under reduced pressure to yield **triethylmethylammonium methyl carbonate**.

Table 2: Reaction Conditions for the Synthesis of Quaternary Ammonium Methyl Carbonates

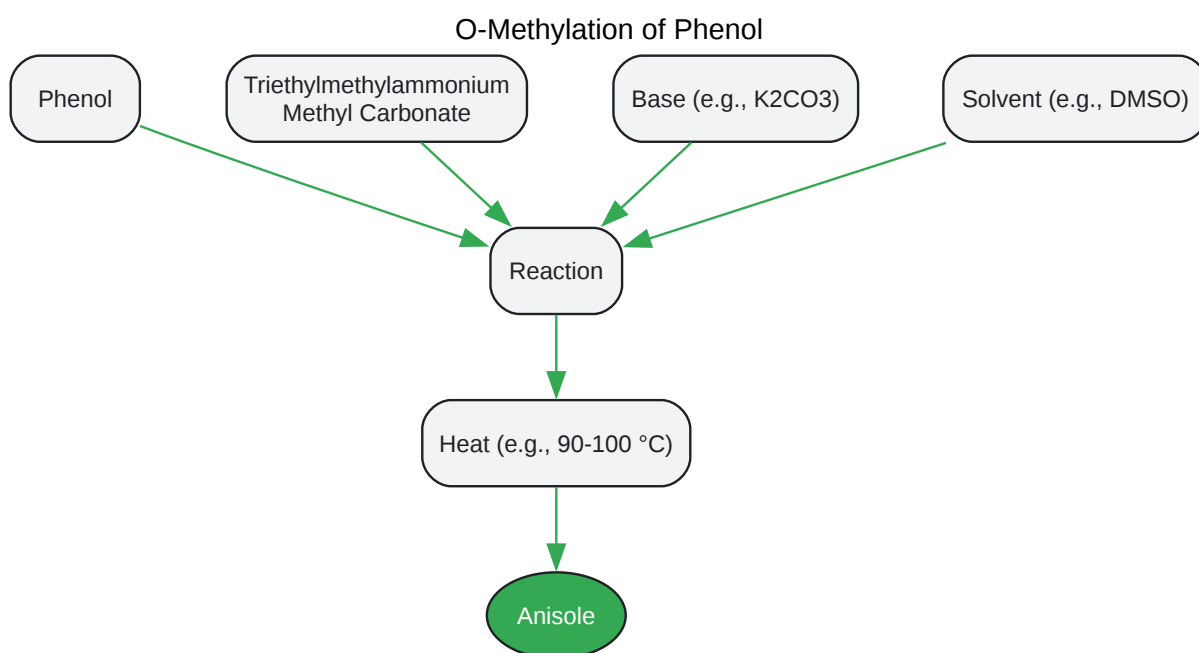
Tertiary Amine	Amine:DMC Ratio	Temperature (°C)	Time (h)	Yield (%)	Reference
Tributylamine	1:2	140	10	77	^[5]
Tributylamine	1:2	160	4-6	~90	^[5]
Tri-n-octylamine	1:5.6	110	8	99.57	^[6]

Application in Organic Synthesis

O-Methylation of Phenols

Triethylmethylammonium methyl carbonate can be utilized as a green methylating agent for the O-methylation of phenols. The following protocol is adapted from procedures using dimethyl carbonate with phase-transfer catalysts.

Proposed Reaction Scheme:



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Caption: Proposed scheme for the O-methylation of phenol.

Protocol:

- Materials:
 - Phenolic substrate
 - **Triethylmethylammonium methyl carbonate**

- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine solution
- Procedure:
 - To a round-bottom flask, add the phenolic substrate, **triethylmethylammonium methyl carbonate** (1.5-2.0 equivalents), potassium carbonate (0.4-1.0 equivalents), and DMSO.
 - Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or GC). Reaction times typically range from 2 to 8 hours.
 - Cool the mixture to room temperature and add water.
 - Extract the product with ethyl acetate (3 x 20 mL).
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography if necessary.

Table 3: Expected Substrate Scope for O-Methylation of Phenols (Based on analogous reactions)

Phenolic Substrate	Expected Product	Expected Yield (%)	Reference (Analogous Reaction)
Phenol	Anisole	>95	[7]
4-Cresol	4-Methylanisole	>95	[7]
2,4-Dihydroxybenzophenone	2-Hydroxy-4-methoxybenzophenone	>90 (regioselective)	[7]
Vanillin	Veratraldehyde	95-96	[8]
Eugenol	Methyl eugenol	95-96	[8]

Methyl Esterification of Carboxylic Acids

Triethylmethylammonium methyl carbonate is expected to be an effective reagent for the methyl esterification of carboxylic acids. The protocol below is based on established methods using DMC and a base.[9]

Protocol:

- Materials:
 - Carboxylic acid substrate
 - Triethylmethylammonium methyl carbonate**
 - Potassium carbonate (K₂CO₃)
 - Dimethyl sulfoxide (DMSO)
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate
- Procedure:

- In a flask, dissolve the carboxylic acid in DMSO.
- Add **triethylmethylammonium methyl carbonate** (2-5 equivalents) and potassium carbonate (0.4 equivalents).
- Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.
- After cooling, dilute the reaction with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

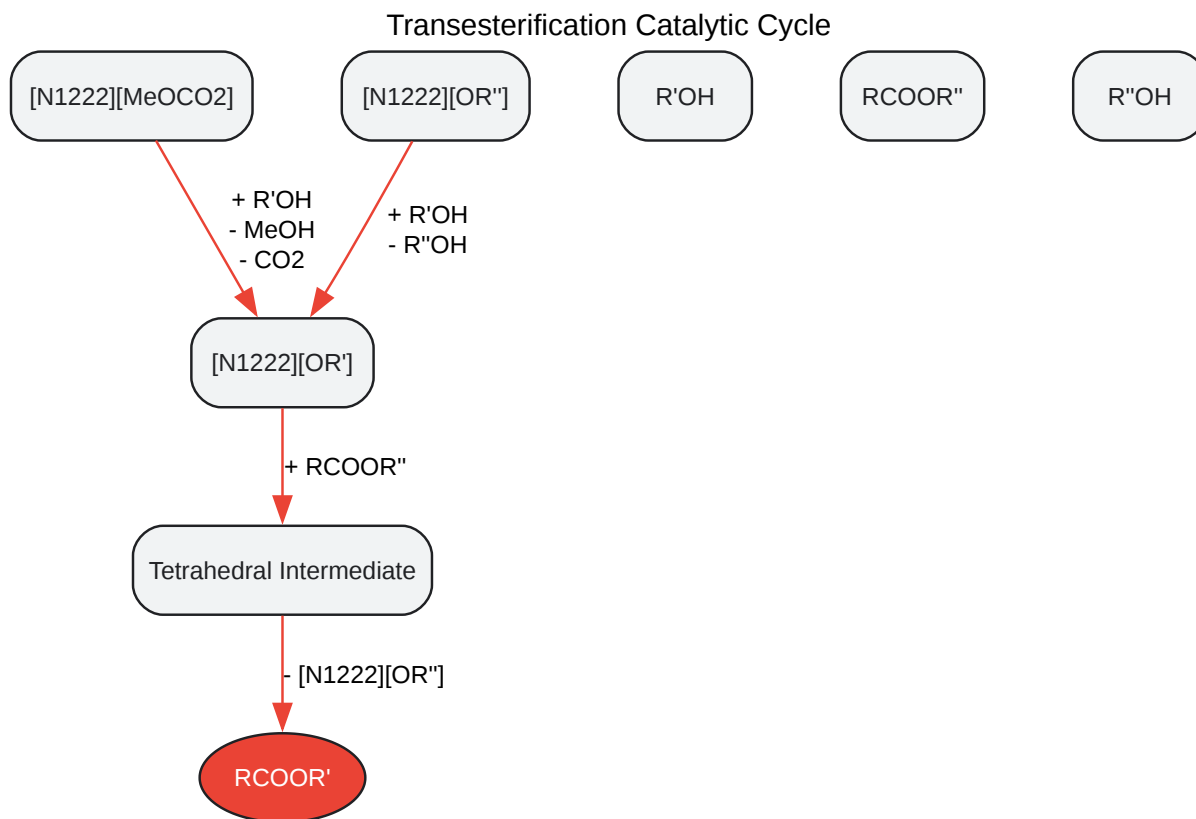
Table 4: Expected Substrate Scope for Methyl Esterification of Carboxylic Acids (Based on analogous reactions)

Carboxylic Acid	Expected Product	Expected Yield (%)	Reference (Analogous Reaction)
Benzoic acid	Methyl benzoate	93	[9]
4-Methoxybenzoic acid	Methyl 4-methoxybenzoate	95	[9]
4-Nitrobenzoic acid	Methyl 4-nitrobenzoate	91	[9]
Phenylacetic acid	Methyl phenylacetate	92	[9]

Catalytic Transesterification

Similar to other quaternary ammonium methyl carbonates, **triethylmethylammonium methyl carbonate** is anticipated to catalyze transesterification reactions.[10] The in-situ generated alkoxide species is the active catalyst.

Proposed Catalytic Cycle:



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